Tipiracil hydrochloride
Overview
Description
Tipiracil hydrochloride is a drug used in the treatment of cancer, specifically in combination with trifluridine for the treatment of unresectable advanced or recurrent colorectal cancer . It functions as a thymidine phosphorylase inhibitor, which helps maintain the blood concentration of trifluridine by inhibiting its metabolism .
Mechanism of Action
Target of Action
Tipiracil hydrochloride primarily targets the enzyme thymidine phosphorylase . This enzyme plays a crucial role in the metabolism of trifluridine, a chemotherapeutic agent .
Mode of Action
Tipiracil acts as a thymidine phosphorylase inhibitor . It inhibits the degradation of trifluridine by inhibiting thymidine phosphorylase, thus increasing systemic exposure to trifluridine when tipiracil is given together with trifluridine .
Biochemical Pathways
The main biochemical pathway affected by tipiracil involves the metabolism of trifluridine . By inhibiting thymidine phosphorylase, tipiracil prevents the breakdown of trifluridine, thereby increasing its bioavailability .
Pharmacokinetics
At least 27% of tipiracil is absorbed from the gut . In cancer patients, highest blood plasma concentrations are reached after three hours . The substance has no tendency to accumulate in the body . The in vitro protein binding in human plasma is below 8% . To a small extent, it is hydrolyzed to 6-hydroxymethyluracil , but the main fraction is excreted in unchanged form in the faeces (50%) and urine (27%) . Elimination half-life is 2.1 hours on the first day and then slightly increases to 2.4 hours on the twelfth day .
Result of Action
The primary result of tipiracil’s action is the increased bioavailability of trifluridine . This leads to an increased concentration of trifluridine in the blood, which can then exert its anticancer effects more effectively .
Action Environment
The action of tipiracil can be influenced by various environmental factors. For instance, drugs that interact with the solute carrier proteins SLC22A2 and SLC47A1 could influence blood plasma concentrations of tipiracil . Furthermore, the safety data sheet for tipiracil suggests avoiding breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It also recommends taking precautionary measures against static discharge .
Biochemical Analysis
Biochemical Properties
Tipiracil hydrochloride functions primarily as a thymidine phosphorylase inhibitor. Thymidine phosphorylase is an enzyme involved in the pyrimidine salvage pathway, catalyzing the reversible phosphorylation of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate . By inhibiting this enzyme, this compound prevents the degradation of trifluridine, thereby maintaining its concentration and enhancing its cytotoxic effects on cancer cells . Additionally, this compound interacts with solute carrier proteins SLC22A2 and SLC47A1, which are involved in its transport within the body .
Cellular Effects
This compound, in combination with trifluridine, exerts significant effects on various types of cells, particularly cancer cells. Trifluridine is incorporated into the DNA of cancer cells, leading to DNA dysfunction and cell death . This compound enhances this effect by preventing the rapid degradation of trifluridine, thereby increasing its cytotoxicity . This combination disrupts cell signaling pathways, inhibits cell proliferation, and induces apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound inhibits thymidine phosphorylase, an enzyme responsible for the degradation of trifluridine . By inhibiting this enzyme, this compound increases the systemic exposure of trifluridine, allowing it to be incorporated into the DNA of cancer cells . This incorporation leads to DNA dysfunction, inhibition of DNA synthesis, and ultimately, cell death . This compound also interacts with solute carrier proteins, influencing its transport and distribution within the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed, with peak plasma concentrations reached within three hours . This compound has a half-life of approximately 2.1 to 2.4 hours, and it does not tend to accumulate in the body . Long-term studies have shown that this compound maintains its efficacy over extended periods, with no significant degradation or loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound result in increased inhibition of thymidine phosphorylase and greater systemic exposure to trifluridine . At very high doses, this compound can cause adverse effects such as myelosuppression and gastrointestinal toxicity . It is important to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is not extensively metabolized in the body. It is not metabolized by cytochrome P450 enzymes and is primarily excreted in unchanged form in the feces and urine . A small fraction of this compound is hydrolyzed to 6-hydroxymethyluracil, but this metabolite is not unique to this compound . The primary metabolic pathway involves its inhibition of thymidine phosphorylase, which prevents the degradation of trifluridine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with solute carrier proteins SLC22A2 and SLC47A1 . These transporters facilitate the uptake and distribution of this compound, ensuring its availability at the target sites . The compound has a bioavailability of approximately 27% and does not tend to accumulate in the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it inhibits thymidine phosphorylase . This inhibition prevents the degradation of trifluridine, allowing it to be incorporated into the DNA of cancer cells . This compound does not undergo significant post-translational modifications or targeting to specific organelles .
Preparation Methods
The preparation of tipiracil hydrochloride involves several synthetic routes and reaction conditions. One method includes the reaction of 5-chloro-6-chloromethyluracil with 2-iminopyrrolidine in the presence of sodium ethoxide in N,N-dimethylformamide at room temperature for 14 hours . The crystallized material is then separated by filtration, suspended in water, neutralized with acetic acid, and further processed to obtain this compound . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Tipiracil hydrochloride undergoes various chemical reactions, including substitution reactions. It is known to inhibit thymidine phosphorylase, which is a key enzyme in the pyrimidine nucleoside salvage pathway . Common reagents used in these reactions include hydrochloric acid, sodium ethoxide, and N,N-dimethylformamide . The major product formed from these reactions is this compound itself .
Scientific Research Applications
Tipiracil hydrochloride has several scientific research applications, particularly in the field of medicine. It is used in combination with trifluridine as TAS-102 for the treatment of metastatic colorectal cancer . This combination is also being studied for its potential in treating other types of cancer, including gastric and gastroesophageal junction adenocarcinoma . Additionally, this compound has been shown to inhibit SARS-CoV-2 Nsp15, making it a potential candidate for COVID-19 treatment .
Comparison with Similar Compounds
Tipiracil hydrochloride is unique in its ability to inhibit thymidine phosphorylase and increase the bioavailability of trifluridine . Similar compounds include other thymidine phosphorylase inhibitors, but this compound stands out due to its specific use in combination with trifluridine for cancer treatment . Other similar compounds include fluoropyrimidines and other nucleoside analogs used in cancer therapy .
Properties
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h11H,1-4H2,(H2,12,13,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHYQYACJRXCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027748 | |
Record name | Tipiracil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183204-72-0 | |
Record name | Tipiracil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183204-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tipiracil hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tipiracil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIPIRACIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H59KLQ0A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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